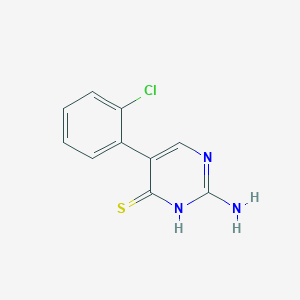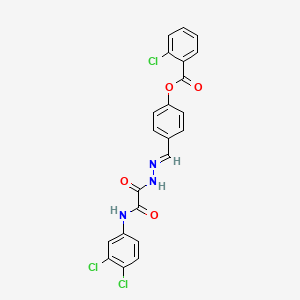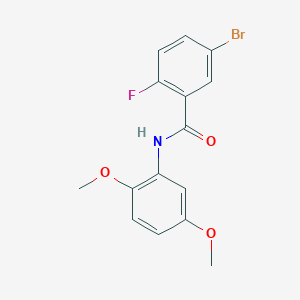
2-Amino-5-(2-chlorophenyl)pyrimidine-4-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-5-(2-クロロフェニル)ピリミジン-4-チオールは、分子式C10H8ClN3Sの複素環式化合物です。これは、位置1と3に2つの窒素原子を含む6員環を特徴とするピリミジンファミリーのメンバーです。
準備方法
合成経路および反応条件
2-アミノ-5-(2-クロロフェニル)ピリミジン-4-チオールの合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、塩基の存在下で2-クロロベンズアルデヒドとチオ尿素を反応させ、その後環化させてピリミジン環を形成する方法です。反応条件には、多くの場合、加熱とエタノールまたはメタノールなどの溶媒の使用が含まれます。
工業生産方法
2-アミノ-5-(2-クロロフェニル)ピリミジン-4-チオールの具体的な工業生産方法は、十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成方法を拡大することを伴うでしょう。これには、収率と純度を向上させるための反応条件の最適化と、効率を高めるための連続フロープロセスの実装が含まれます。
化学反応の分析
反応の種類
2-アミノ-5-(2-クロロフェニル)ピリミジン-4-チオールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: チオール基は、ジスルフィドまたはスルホン酸を形成するために酸化される可能性があります。
還元: ニトロ基(存在する場合)は、アミノ基に還元される可能性があります。
置換: 塩素原子は、アミンやチオールなどの他の求核剤で置換される可能性があります。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を使用できます。
還元: パラジウム触媒を用いた水素ガスまたは水素化ホウ素ナトリウムなどの一般的な還元剤があります。
置換: アジ化ナトリウムやチオ尿素などの試薬を使用して、求核置換反応を実行できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。たとえば、チオール基の酸化によりジスルフィドが生成される可能性があり、塩素原子の置換により、さまざまな置換ピリミジンが生成される可能性があります。
科学研究への応用
2-アミノ-5-(2-クロロフェニル)ピリミジン-4-チオールは、科学研究においていくつかの用途があります。
化学: これは、より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
医学: 抗炎症剤または抗がん剤としてのその可能性に関する研究が進んでいます。
産業: これは、特定の電子または光学特性を持つ新素材の開発に使用できます。
科学的研究の応用
2-Amino-5-(2-chlorophenyl)pyrimidine-4-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
2-アミノ-5-(2-クロロフェニル)ピリミジン-4-チオールがその効果を発揮するメカニズムは、まだ完全に解明されていません。これは、その官能基を通じて、酵素や受容体などの特定の分子標的と相互作用すると考えられています。特に、チオール基は、タンパク質中のシステイン残基と共有結合を形成し、その活性を阻害する可能性があります。
類似化合物との比較
2-アミノ-5-(2-クロロフェニル)ピリミジン-4-チオールは、次のような他の類似の化合物と比較できます。
2-アミノ-5-(2-ブロモフェニル)ピリミジン-4-チオール: 塩素の代わりに臭素原子を持つ同様の構造です。
2-アミノ-5-(2-フルオロフェニル)ピリミジン-4-チオール: 塩素の代わりにフッ素原子を持つ同様の構造です。
2-アミノ-5-(2-メチルフェニル)ピリミジン-4-チオール: 塩素の代わりにメチル基を持つ同様の構造です。
これらの化合物は、同様の化学的性質を共有していますが、フェニル環上の異なる置換基のために、異なる反応性と生物学的活性を示す可能性があります。
特性
CAS番号 |
15937-38-9 |
|---|---|
分子式 |
C10H8ClN3S |
分子量 |
237.71 g/mol |
IUPAC名 |
2-amino-5-(2-chlorophenyl)-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C10H8ClN3S/c11-8-4-2-1-3-6(8)7-5-13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15) |
InChIキー |
WLNUGNCRBWJZRX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CN=C(NC2=S)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol](/img/structure/B11961033.png)


![Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate](/img/structure/B11961056.png)



![diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11961073.png)
![Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-](/img/structure/B11961086.png)
![benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11961091.png)

![2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B11961099.png)
